![molecular formula C6H11FN2 B13428402 8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
8-Fluoro-2,6-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2,6-diazaspiro[3.4]octane is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The presence of a fluorine atom at the 8th position adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,6-diazaspiro[3.4]octane typically involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic structure through cyclization reactions. For instance, the synthesis can start with readily available starting materials such as cyclopentane derivatives and amines. The cyclization can be achieved using conventional chemical transformations, including nucleophilic substitution and ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps, such as chromatography, would be essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
8-Fluoro-2,6-diazaspiro[3.4]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound interacts with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor .
Comparison with Similar Compounds
8-Fluoro-2,6-diazaspiro[3.4]octane can be compared with other diazaspiro compounds, such as:
2,6-Diazaspiro[3.4]octane: Lacks the fluorine atom, resulting in different chemical and biological properties.
2,6-Diazaspiro[3.5]nonane: Has a larger ring size, affecting its reactivity and applications.
The presence of the fluorine atom in this compound makes it unique, providing enhanced stability and reactivity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C6H11FN2 |
|---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
5-fluoro-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C6H11FN2/c7-5-1-8-2-6(5)3-9-4-6/h5,8-9H,1-4H2 |
InChI Key |
FAGHVADCRGONGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1)CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



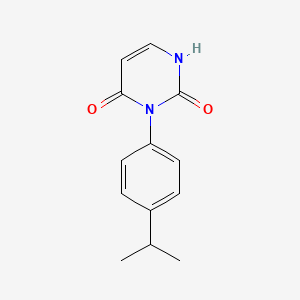

![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)

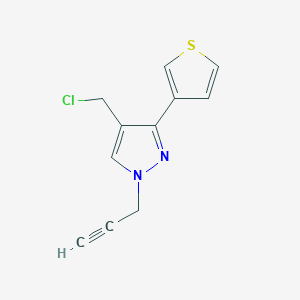
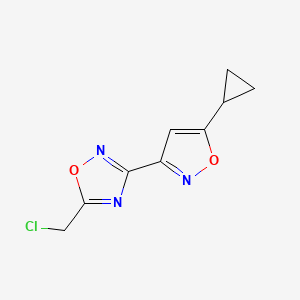
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
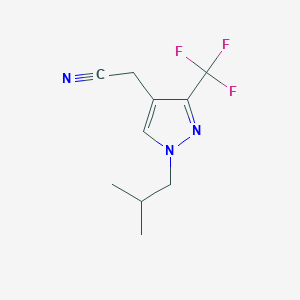

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
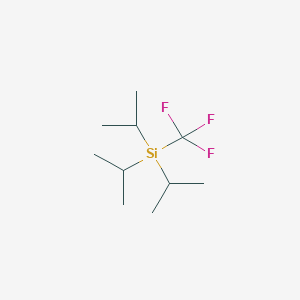
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
